
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is an organic compound that belongs to the class of sulfanyl ethanones This compound is characterized by the presence of a sulfanyl group attached to an ethanone backbone, with additional aromatic rings, including a dimethylphenyl and a methylquinolinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Ethanone Backbone: The initial step involves the preparation of the ethanone backbone through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a thiol compound with the ethanone intermediate, often under basic conditions.
Attachment of Aromatic Rings: The final steps involve the attachment of the 2,4-dimethylphenyl and 4-methylquinolinyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or further reduce the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and sulfanyl group allow it to form specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)ethanone: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)thioethanol: Contains a thioethanol group instead of an ethanone group, leading to different chemical properties.
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)thioacetic acid:
Uniqueness
1-(2,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is unique due to the combination of its sulfanyl group and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-13-8-9-17(14(2)10-13)19(22)12-23-20-11-15(3)16-6-4-5-7-18(16)21-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANTRMEJQYXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
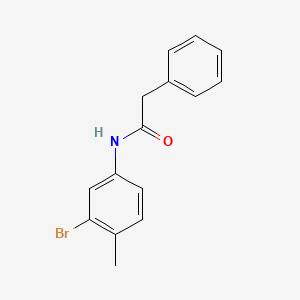

![4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5742445.png)
![{[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5742448.png)
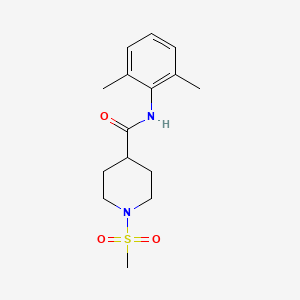
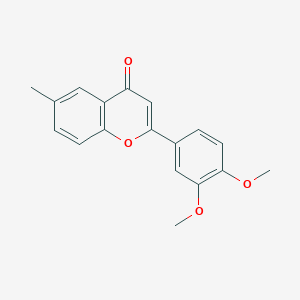
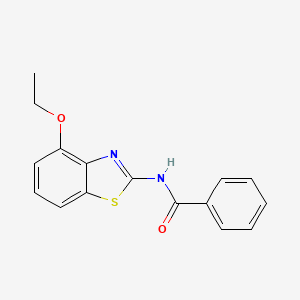
![3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID](/img/structure/B5742482.png)
![ethyl 3-[(1-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5742491.png)
![1-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5742495.png)
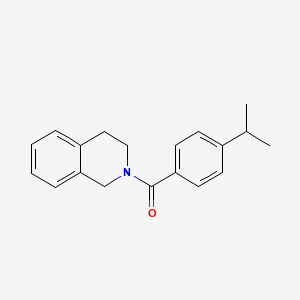
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B5742505.png)
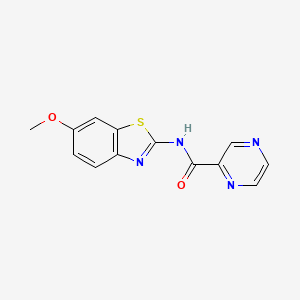
![1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B5742521.png)
